BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide

Medicinal chemistry Structure-activity relationship Indole carboxamide positional isomerism

This 3,4-dimethoxybenzyl-substituted indole-5-carboxamide fills a critical gap in screening libraries. Unlike common halogenated analogs (e.g., PSB-1410), its electron-rich moiety expands SAR coverage for targets like sigma receptors and antimicrobials. The two methoxy groups also serve as metabolic probes for CYP phenotyping, offering a distinct advantage over metabolically inert dichlorophenyl variants. Secure this specific regioisomer for matched molecular pair analysis against the 6-carboxamide counterpart.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B10987141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N2O3/c1-21-9-8-14-11-15(5-6-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22)
InChIKeyLMJFBHQBBGWLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide (CAS 1190245-62-5): Structural Identity and Procurement-Relevant Classification


N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide (CAS 1190245-62-5) is a synthetic small-molecule indole-5-carboxamide derivative with molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.4 g·mol⁻¹ . The compound features a 1-methylindole core bearing a carboxamide linker at the 5-position, connected to a 3,4-dimethoxybenzyl substituent on the amide nitrogen. This scaffold places it within the broadly studied indole-5-carboxamide pharmacophore class, which has yielded potent inhibitors of monoamine oxidase B (MAO-B), hepatitis C virus NS5B polymerase, and p38α MAP kinase [1]. It is listed in the Ambinter screening compound library (PubChem SID 373900498, CID 11148955) and is available from several commercial suppliers for drug discovery and chemical biology applications [2].

Why N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide Cannot Be Interchanged with Generic Indole-5-Carboxamide Analogs


Indole-5-carboxamides are not functionally interchangeable: the identity of the N-benzyl substituent and the indole N-substitution jointly determine target affinity, selectivity, and metabolic stability. In the benchmark MAO-B inhibitor series reported by Tzvetkov et al. (2014), replacing the 3,4-dichlorophenyl group with alternative aryl substituents altered IC₅₀ values by over 1000-fold [1]. Similarly, in anti-HCV QSAR models, hydrophobicity (logP) and polarizability of the benzyl substituent are dominant drivers of potency variation across the series [2]. This compound's 3,4-dimethoxybenzyl group introduces two hydrogen-bond-accepting methoxy oxygens absent in halogenated analogs (e.g., PSB-1410), altering both electronic profile and metabolic vulnerability. Furthermore, the 1-methyl substitution on the indole nitrogen differentiates it from unsubstituted indole-5-carboxamides (e.g., SD-169) by eliminating an H-bond donor and modulating N-dealkylation susceptibility. Generic substitution among indole-5-carboxamide analogs without quantitative comparator data risks selecting a compound with divergent target engagement and ADME properties [3].

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Carboxamide Positional Specificity: 5-Carboxamide vs. 6-Carboxamide Regioisomer Structural Differentiation

The target compound bears the carboxamide at the indole 5-position, distinguishing it from its direct regioisomer N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide (AMB13780418). Although both isomers share identical molecular formula (C₁₉H₂₀N₂O₃), molecular weight (324.4 g·mol⁻¹), and computed logP (~3.52), the positional shift from C5 to C6 alters the vector of the carboxamide side chain relative to the indole N-methyl group [1]. In the indole-5-carboxamide MAO-B inhibitor series, the 5-carboxamide orientation is critical for productive hydrogen bonding with the enzyme's FAD cofactor and Tyr435 residue; the 6-carboxamide regioisomer is predicted to misalign these key interactions, consistent with the absence of 6-carboxamide derivatives among the highly potent compounds in the Tzvetkov et al. series [2]. This positional specificity is also reflected in the peptidoleukotriene antagonist literature, where 5-carboxamide and 6-carboxamide indole derivatives exhibit divergent potency and oral bioavailability profiles [3].

Medicinal chemistry Structure-activity relationship Indole carboxamide positional isomerism

Benzyl Substituent Electronic Differentiation: 3,4-Dimethoxybenzyl vs. 3,4-Dichlorophenyl in the MAO-B Pharmacophore

The 3,4-dimethoxybenzyl substituent on the target compound provides two electron-donating methoxy groups (Hammett σₚ = −0.27 for OCH₃), contrasting sharply with the electron-withdrawing 3,4-dichlorophenyl group (σₚ = +0.23 for Cl) present in the benchmark MAO-B inhibitor PSB-1410 (IC₅₀ = 0.227 nM) . In the Tzvetkov et al. indole-5-carboxamide series, N-aryl substitution with electron-deficient aromatic rings (3,4-dichlorophenyl, 3,4-difluorophenyl) produced the most potent MAO-B inhibition, while electron-rich or methoxy-substituted aryl derivatives showed markedly reduced potency—consistent with the electrophilic character of the FAD cofactor binding pocket [1]. The 3,4-dimethoxybenzyl group additionally introduces two H-bond acceptor sites (methoxy oxygens) absent in dichlorophenyl analogs, predicted to alter the compound's interaction with polar residues in target binding sites and to increase susceptibility to O-demethylation by CYP450 enzymes [2].

MAO-B inhibition Electronic effects Indole-5-carboxamide SAR

Indole N-Methyl Substitution: Differentiation from Unsubstituted Indole-5-Carboxamides (SD-169 Class)

The 1-methyl group on the indole nitrogen of the target compound eliminates the N-H hydrogen-bond donor present in unsubstituted indole-5-carboxamides such as SD-169 (1H-indole-5-carboxamide; p38α MAPK IC₅₀ = 3.2 nM) . This methylation has two documented consequences from indole SAR literature: (i) it removes a potential H-bond donor interaction that SD-169 uses for kinase hinge-region binding, reducing likelihood of p38α inhibition; (ii) it blocks N-dealkylation, a major Phase I metabolic pathway for unsubstituted indoles, potentially improving metabolic stability [1]. In the indole-5-carboxamide anti-HCV QSAR model, the number of nitrogen atoms and their hybridization state significantly influence predicted potency, indicating that indole N-substitution status meaningfully affects biological activity [2].

Indole N-substitution Hydrogen-bond donor Metabolic stability

Physicochemical Differentiation from the Isomeric 2,3-Dimethyl-Indole-5-Carboxamide Analog: Steric and Conformational Impact

The target compound bears a methyl group exclusively at the indole N1 position, with the C2 and C3 positions unsubstituted. This contrasts with N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide, which carries two additional methyl groups at C2 and C3 . The 2,3-dimethyl substitution increases steric bulk around the indole core, increasing the molecular weight to 352.4 g·mol⁻¹ (ΔMW = +28 Da) and the calculated logP by approximately +0.5 to +0.8 units due to added hydrophobic surface area . Critically, C2 methylation in indole-5-carboxamides is known from the HCV NS5B polymerase inhibitor SAR literature to dramatically alter the dihedral angle between the carboxamide and the indole plane, affecting the presentation of the pharmacophore to the target binding site [1]. The target compound's unsubstituted C2/C3 positions preserve the planar indole-carboxamide conjugation and minimize steric clash in binding pockets intolerant of C2 substitution.

Steric effects Indole C2/C3 substitution Conformational analysis

Procurement-Relevant Application Scenarios for N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide


Screening Library Diversification: Accessing Under-Explored Indole-5-Carboxamide Chemical Space with Electron-Rich Benzyl Substitution

Procurement of this compound fills a specific gap in indole-5-carboxamide screening libraries. Most commercially available and literature-validated indole-5-carboxamides bear electron-deficient N-aryl groups (e.g., 3,4-dichlorophenyl in PSB-1410; 3,4-difluorophenyl in PSB-1434) optimized for MAO-B inhibition [1]. This compound introduces an electron-rich 3,4-dimethoxybenzyl substituent that expands the chemical space sampled in high-throughput screening campaigns, enabling discovery of hits against targets where electron-donating substituents are preferred—such as sigma receptors, antimicrobial targets, or anticancer cell-based assays where methoxy-substituted indoles have shown activity [2]. Its inclusion in a screening deck complements halogenated indole-5-carboxamide analogs and provides SAR coverage for the electron-rich benzyl quadrant of the series.

Metabolic Probe Development: Leveraging Methoxy Groups as CYP450 Metabolic Handles

The two methoxy groups on the 3,4-dimethoxybenzyl moiety serve as O-demethylation sites for cytochrome P450 enzymes, making this compound a useful probe for studying oxidative metabolism of indole carboxamides. Unlike the metabolically inert 3,4-dichlorophenyl analog (PSB-1410), which relies on alternative clearance pathways, this compound is predicted to undergo sequential O-demethylation, generating detectable mono-demethylated and di-demethylated metabolites [1]. This property enables its use in metabolic stability assays, CYP phenotyping studies, and reactive metabolite screening, providing a distinct procurement rationale for ADME/DMPK laboratories seeking indole-5-carboxamide probes with predictable Phase I metabolic fates [2].

Positional Isomer Control in Indole Carboxamide SAR Studies: 5- vs. 6-Carboxamide Comparison

This compound, as the 5-carboxamide regioisomer, paired with its commercially available 6-carboxamide counterpart (N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide; AMB13780418), forms a matched molecular pair for investigating the impact of carboxamide position on target binding [1]. Because the two regioisomers share identical molecular formula, molecular weight, and lipophilicity (logP ~3.52), any observed differences in biological activity can be directly attributed to the positional change in the carboxamide attachment point rather than confounding physicochemical differences [2]. This makes the pair valuable for scaffold-hopping studies, pharmacophore validation, and crystallographic fragment screening where the 5-position orientation aligns with the validated MAO-B and GnRH antagonist pharmacophores [3].

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.